molecular formula C21H27N3O3 B12264324 7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline

7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline

Cat. No.: B12264324
M. Wt: 369.5 g/mol
InChI Key: HGIYFJFMESYOQU-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of hypervalent iodine (III) carboxylates as alkylating agents, enabling a highly site-selective alkylation of heteroarene N-oxides in the presence of a copper catalyst under visible light conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The morpholine-piperidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The morpholine-piperidine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the morpholine-piperidine moiety, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

[1-(7-methoxy-4-methylquinolin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H27N3O3/c1-15-12-20(22-19-13-17(26-2)5-6-18(15)19)24-7-3-4-16(14-24)21(25)23-8-10-27-11-9-23/h5-6,12-13,16H,3-4,7-11,14H2,1-2H3

InChI Key

HGIYFJFMESYOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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